molecular formula C16H24BNO3 B1307813 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 852227-95-3

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Cat. No. B1307813
CAS RN: 852227-95-3
M. Wt: 289.2 g/mol
InChI Key: NCJDKFFODGZRRL-UHFFFAOYSA-N
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Description

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, also known as 4-TPM, is a novel boron-containing compound with a wide range of potential applications in scientific research. It is an aromatic boron-containing heterocyclic compound with a unique structure, which has been the subject of numerous studies in recent years. 4-TPM has been found to have many biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Mutagenicity and Toxicokinetic Testing

A study involving 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, identified as TTDPMD in the study, focused on its mutagenicity and toxicokinetic aspects. The research added "Day 29: DNA Damage" data for the duodenum in its comet results, providing valuable insights into the compound's toxicological profile (Masuda-Herrera et al., 2020).

Synthesis and Characterization in Chemistry

Research in this area delves into the synthesis, characterization, and structural analysis of compounds related to 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine. This includes studies on crystal structure, biological activity, and density functional theory (DFT) calculations to understand molecular structures and physicochemical properties (Mamatha S.V et al., 2019), (Huang et al., 2021).

Inhibitors of DNA-dependent Protein Kinase

A study explored the use of compounds derived from 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine in inhibiting DNA-dependent protein kinase (DNA-PK). This research is significant in understanding the pharmaceutical properties of these compounds and their potential applications in medical research (Rodríguez-Arístegui et al., 2011).

Boronated Phosphonium Salts

This research investigated boronated phosphonium salts containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl, among other compounds. These studies are critical in assessing the cytotoxicities and boron uptake of such compounds, offering insights into their potential biomedical applications (Morrison et al., 2010).

Detection of Hydrogen Peroxide Vapor

Research in this area focuses on the development of organic thin-film fluorescence probes using boron ester compounds related to 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine. These studies are pivotal in enhancing the sensitivity and efficiency of detecting hydrogen peroxide vapor, a critical aspect in explosive detection (Fu et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used in organic synthesis and medicinal chemistry, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Compounds containing the tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . These reactions involve the transfer of a boron atom from the dioxaborolane group to another molecule, which can significantly alter the chemical properties and biological activities of the target molecule.

Biochemical Pathways

Boron-containing compounds are known to participate in various biochemical reactions, including borylation and hydroboration . These reactions can influence a wide range of biochemical pathways by modifying the structure and function of target molecules.

Result of Action

Given its potential involvement in borylation and hydroboration reactions , it is likely that the compound could induce significant changes in the structure and function of target molecules, potentially influencing a variety of biological processes.

Action Environment

The action, efficacy, and stability of 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at a temperature below 15°C to maintain its stability . Furthermore, the compound’s reactivity and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemical species in the reaction environment.

properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(12-13)18-8-10-19-11-9-18/h5-7,12H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJDKFFODGZRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400621
Record name 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

CAS RN

852227-95-3
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
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Synthesis routes and methods

Procedure details

A solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (164 mg, 0.75 mmol), 1-bromo-2-(2-bromoethoxy)ethane (418 mg, 1.8 mmol), and DIPEA (0.64 mL, 3.6 mmol) in THF (2 mL) was stirred at reflux overnight. The mixture was concentrated, diluted with water, and extracted with EtOAc. The combined extracts were dried over Na2SO4, filtered, and concentrated. The residue was purified by preparative thin-layer chromatography to give the title compound. MS (m/z): 290 (M+H)+.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Name
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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